2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
- This compound may have applications in drug discovery, as its structure suggests potential pharmacological effects.
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide: is a synthetic organic compound with a complex molecular structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and novel derivatives.
Biology: Explore its potential as a kinase inhibitor or other enzyme modulator.
Medicine: Assess its pharmacological properties (anticancer, anti-inflammatory, etc.).
Industry: Evaluate its use in materials science or organic synthesis.
Mechanism of Action
Targets: Likely molecular targets include kinases, receptors, or enzymes.
Pathways: It may affect signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Its combination of quinazolinone and indole moieties sets it apart.
Similar Compounds:
Remember that this compound’s biological activity and applications warrant further investigation
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-23-17-11-20(30-4)19(29-3)10-15(17)22(28)26(13)12-21(27)24-16-6-5-7-18-14(16)8-9-25(18)2/h5-11H,12H2,1-4H3,(H,24,27) |
InChI Key |
RNTGRBBNVLSWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=C4C=CN(C4=CC=C3)C)OC)OC |
Origin of Product |
United States |
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